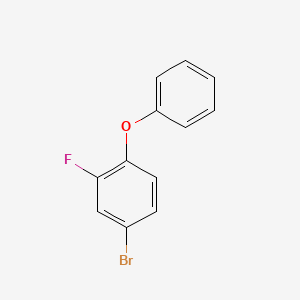

4-bromo-2-fluoro-1-phenoxybenzene

Description

Significance of Aryl Ethers in Modern Organic Synthesis and Medicinal Chemistry

Aryl ethers are a ubiquitous structural motif found in a wide array of natural products, pharmaceuticals, and advanced materials. The ether linkage, which connects an oxygen atom to two aryl groups, imparts a combination of chemical stability and conformational flexibility to molecules. In medicinal chemistry, the diaryl ether scaffold is a key component in numerous therapeutic agents due to its ability to mimic peptide bonds and participate in crucial binding interactions with biological targets. The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods like the Ullmann condensation and Buchwald-Hartwig amination being cornerstone reactions for their construction.

Strategic Importance of Halogenated Aromatic Scaffolds as Versatile Building Blocks

Halogenated aromatic compounds are indispensable building blocks in organic synthesis. The presence of a halogen atom, such as bromine or fluorine, on an aromatic ring provides a reactive handle for a multitude of chemical transformations. These halogens can be readily substituted or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes halogenated aromatic scaffolds highly sought after for the synthesis of agrochemicals, polymers, and, most notably, active pharmaceutical ingredients. The site-specific introduction of halogens can also be used to modulate the electronic and lipophilic properties of a molecule, which is a critical aspect of drug design.

Overview of 4-Bromo-2-fluoro-1-phenoxybenzene as a Key Synthetic Intermediate

This compound is a specific halogenated phenoxybenzene derivative that serves as a valuable synthetic intermediate. Its structure features a phenoxy group and two different halogen atoms, bromine and fluorine, attached to a benzene (B151609) ring at specific positions. This unique arrangement of substituents offers multiple avenues for further chemical modification.

The bromine atom, being a good leaving group, is particularly amenable to participation in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds. The fluorine atom, on the other hand, can influence the reactivity of the aromatic ring and is a common feature in many bioactive molecules due to its ability to enhance metabolic stability and binding affinity.

The synthesis of this compound can be envisioned through established methods for aryl ether formation, most notably the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. byjus.comorganic-chemistry.org In a likely synthetic route to this compound, phenol could be reacted with 1,4-dibromo-2-fluorobenzene (B72686) or a related polyhalogenated benzene derivative.

Below are the key identification and property data for this compound:

| Property | Value |

| CAS Number | 230961-77-0 synquestlabs.com |

| Molecular Formula | C₁₂H₈BrFO synquestlabs.com |

| Molecular Weight | 267.10 g/mol synquestlabs.com |

This table is interactive. Click on the headers to sort.

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current research landscape for halogenated phenoxybenzenes is active, with many studies focusing on the development of new synthetic methodologies and the incorporation of these scaffolds into functional molecules. The Ullmann reaction, a classic method for forming C-O bonds, continues to be refined with the development of new copper catalysts and milder reaction conditions. nih.govresearchgate.net

Future research could focus on several key areas:

Optimization of Synthetic Routes: A systematic study to develop a high-yielding and scalable synthesis of this compound would be highly valuable.

Exploration of Reactivity: A detailed investigation into the selective reactivity of the bromine and fluorine substituents would unlock the full potential of this compound as a versatile intermediate.

Application in Medicinal Chemistry: The synthesis of novel derivatives from this compound and the evaluation of their biological activity could lead to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJUNYGUSAOFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation Studies

The precise architecture of 4-bromo-2-fluoro-1-phenoxybenzene is determined through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they offer a complete picture of the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, offering detailed information about the structure and connectivity of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H on brominated/fluorinated ring | - | - | - |

| H on phenoxy ring | - | - | - |

No experimental data available from the conducted searches.

Similarly, specific experimental ¹³C NMR data for this compound has not been reported in the available literature. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to bromine, fluorine, and the ether oxygen would show characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. The carbon atoms of the phenoxy group would also have their own set of signals in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | - |

| C-F | - |

| C-O (brominated/fluorinated ring) | - |

| C-O (phenoxy ring) | - |

| Other aromatic carbons | - |

No experimental data available from the conducted searches.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Current time information in Bangalore, IN. For this compound, a ¹⁹F NMR spectrum would provide a specific signal for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine nucleus and adjacent protons would result in a splitting of the signal, providing valuable information about the substitution pattern on the benzene (B151609) ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic F | - | - | - |

No experimental data available from the conducted searches.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

An experimental IR spectrum for this compound is not available in the public domain. However, based on its structure, characteristic absorption bands can be predicted. The presence of the ether linkage (C-O-C) would be identified by strong stretching vibrations. The aromatic rings would exhibit C-H stretching vibrations and C=C stretching vibrations. The C-Br and C-F bonds would also have characteristic stretching vibrations, typically found in the fingerprint region of the spectrum.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | - |

| Aromatic C=C Stretch | - |

| C-O-C Ether Stretch | - |

| C-F Stretch | - |

| C-Br Stretch | - |

No experimental data available from the conducted searches.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would reveal the cleavage of the ether bond and other characteristic fragment ions, further confirming the structure of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | - |

| [M+2]⁺ | - |

| Fragment Ions | - |

No experimental data available from the conducted searches.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govnih.gov This precision allows for the confident assignment of a unique elemental formula.

For this compound, with the molecular formula C₁₂H₈BrFO, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, confirming the compound's elemental composition. The presence of bromine is particularly notable due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in a high-resolution spectrum.

Table 1: Theoretical Isotopic Masses for [C₁₂H₈BrFO]⁺

| Isotope Formula | Theoretical Monoisotopic Mass (Da) |

| C₁₂H₈⁷⁹BrFO | 265.9764 |

| C₁₂H₈⁸¹BrFO | 267.9744 |

The ability of HRMS to provide such accurate mass data is fundamental in distinguishing between compounds with the same nominal mass but different elemental formulas, thereby ensuring the correct identification of this compound. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule. When this compound is subjected to EI-MS, it produces a characteristic pattern of fragment ions that helps to confirm its specific isomeric structure. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting ions.

Aryl ethers are known to produce strong molecular ion peaks due to the stability of the aromatic rings. miamioh.edu The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the Ether Bond: The C-O ether linkage can cleave, leading to the formation of phenoxy and bromo-fluorophenyl ions or radicals. The most prominent fragmentation of aryl ethers often occurs at the bond beta to the aromatic ring. miamioh.eduwhitman.edu

Loss of Halogens: The molecule can lose the bromine atom (M-79 or M-81) or, less commonly, the fluorine atom (M-19). whitman.edu The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. researchgate.net

Fragmentation of the Aromatic Rings: Further fragmentation can lead to the loss of small neutral molecules like carbon monoxide (CO) from the phenoxy group, a characteristic fragmentation for phenyl ethers. miamioh.edu

The resulting mass spectrum would display a molecular ion peak cluster around m/z 266/268, corresponding to the bromine isotopes. The relative intensities of the fragment ions, such as those corresponding to the phenoxy group (C₆H₅O⁺, m/z 93) or the bromofluorophenyl moiety (C₆H₃BrF⁺, m/z 173/175), provide a fingerprint for the molecule, allowing for its structural confirmation. whitman.eduresearchgate.net The analysis of similar halogenated diphenyl ethers shows that the fragmentation pattern is highly dependent on the substitution pattern of the aromatic rings. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 266/268 | [C₁₂H₈BrFO]⁺ (Molecular Ion) |

| 187 | [M - Br]⁺ |

| 173/175 | [C₆H₃BrF]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ (from loss of CO from C₆H₅O⁺) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are applicable, with the choice depending on the specific analytical requirements.

Gas-Liquid Chromatography (GLC) for Retention Time Analysis

Gas-liquid chromatography (GLC), or more commonly gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. The retention time (RT) of a compound in GC is dependent on its boiling point, polarity, and interaction with the stationary phase of the column. nih.gov For this compound, a non-polar or semi-polar capillary column, such as one coated with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, would be suitable. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov For halogenated aromatic compounds like this compound, reversed-phase HPLC is a common approach. chromforum.org

A typical HPLC method would employ a C18 or a Phenyl-Hexyl column, which separates compounds based on their hydrophobicity. chromforum.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl The separation of halogenated benzenes can be influenced by halogen–π interactions with specific stationary phases. rsc.org A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to effectively separate components in a complex mixture. nih.gov

Table 3: General HPLC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Condition |

| Column | C18, Phenyl-Hexyl, or PFP (Pentafluorophenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV/Vis (Diode Array Detector - DAD) at a wavelength around 210-230 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Mode | Gradient or Isocratic Elution |

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. dioxin20xx.orgresearchgate.net LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. sciex.com This is especially advantageous for analyzing complex environmental or biological samples where trace-level detection is required. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the compound as it elutes from the HPLC column before it enters the mass spectrometer for analysis. dioxin20xx.org

Reactivity and Derivatization Chemistry of 4 Bromo 2 Fluoro 1 Phenoxybenzene

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of 4-bromo-2-fluoro-1-phenoxybenzene makes it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction Applications for Alkene Arylation

The Heck reaction is a palladium-catalyzed process that forms a new carbon-carbon bond between an aryl halide and an alkene. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of the Heck reaction are well-established and applicable. rug.nl In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base.

The high cost of palladium has driven research into developing highly active catalysts to be used in smaller quantities. rug.nlyoutube.com Ligandless catalysts are effective for reactive substrates, while more stable palladacycles and complexes with pincer or bulky ligands exhibit high activity and can be used at elevated temperatures. rug.nl

Table 1: Illustrative General Conditions for a Heck Reaction

| Component | Example | Purpose |

| Aryl Halide | This compound | Source of the aryl group |

| Alkene | Styrene, Acrylate | Coupling partner |

| Catalyst | Palladium(II) acetate, Pd/C | Facilitates the reaction |

| Ligand | Triphenylphosphine, Tri-tert-butylphosphine | Stabilizes and activates the catalyst |

| Base | Triethylamine, Potassium carbonate | Neutralizes the generated acid |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Dissolves reactants |

Potential for Suzuki-Miyaura and Other Cross-Coupling Reactions at the Bromine Position

The bromine atom of this compound is the primary site for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. nih.govnih.gov In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govnih.govnih.gov

The development of new ligands, particularly N-heterocyclic carbenes (NHCs), has significantly improved the efficiency of Suzuki-Miyaura reactions, especially for less reactive aryl chlorides and bromides. nih.govnih.gov These reactions are often carried out using a palladium(0) complex as the catalyst. nih.gov

Beyond the Suzuki-Miyaura reaction, the bromo-substituent allows for other important cross-coupling reactions, including:

Sonogashira Coupling: For the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Stille Coupling: Utilizing organotin reagents.

Role of Palladium and Copper Catalysts in Transforming Halogenated Phenoxybenzenes

Both palladium and copper catalysts are instrumental in the transformation of halogenated phenoxybenzenes. Palladium is the dominant metal for cross-coupling reactions like the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions. rug.nlnih.govnih.gov The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. rug.nl

Copper catalysis, often in the form of copper(I) salts, is particularly important for Ullmann-type reactions, which are used to form carbon-oxygen and carbon-nitrogen bonds. While palladium catalysis is more common for the cross-coupling of aryl bromides, copper-catalyzed reactions can be a viable alternative, especially in specific synthetic contexts.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atom and the phenoxy group can activate the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of the Fluoro Substituent Towards Nucleophilic Attack

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. youtube.comlibretexts.org Generally, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key, and the high electronegativity of fluorine helps to stabilize it. youtube.com

The presence of electron-withdrawing groups ortho and para to the leaving group further stabilizes the Meisenheimer complex and accelerates the reaction. libretexts.orglibretexts.org In this compound, the bromine atom and the phenoxy group can influence the reactivity of the fluorine atom.

Regioselectivity and Scope of SNAr Transformations

The regioselectivity of SNAr reactions on polyhalogenated benzenes can be predicted using quantum chemistry methods. researchgate.net The position of nucleophilic attack is determined by the relative stability of the possible Meisenheimer intermediates. researchgate.net For this compound, nucleophilic attack could potentially occur at the carbon bearing the fluorine or the bromine atom.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the C-F bond is the strongest, but the high electronegativity of fluorine effectively stabilizes the transition state of the addition step. youtube.com Therefore, it is highly probable that nucleophilic attack on this compound will preferentially displace the fluorine atom.

The scope of nucleophiles that can be used in SNAr reactions is broad and includes alkoxides, thiolates, amines, and carbanions. This allows for the introduction of a wide range of functional groups onto the phenoxybenzene core. Base-promoted SNAr reactions of fluoroarenes with amines, for instance, are a well-established method for forming N-aryl compounds. mdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The success and regioselectivity of these reactions on this compound are governed by the electronic and steric properties of the existing substituents.

The position of an incoming electrophile on the benzene (B151609) ring is directed by the substituents already present. libretexts.orgpressbooks.pub In this compound, the directing effects are as follows:

Phenoxy Group (-OPh): The phenoxy group is an activating, ortho, para-director. pressbooks.pub The oxygen atom's lone pairs can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. pressbooks.pub In this specific molecule, the position para to the phenoxy group is already occupied by the bromine atom. Therefore, the phenoxy group strongly directs incoming electrophiles to the position ortho to it (C6).

Fluorine Atom (-F): Halogens, including fluorine, are deactivating yet ortho, para-directing. libretexts.orgpressbooks.pub They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub In this molecule, the fluorine at C2 directs towards C1 (occupied), C3, and C5.

Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-director. libretexts.org It withdraws electron density inductively but directs incoming groups to the ortho and para positions through resonance. The bromine at C4 directs towards C3 and C5.

| Substituent | Position | Electronic Effect | Directing Influence | Activated/Deactivated Positions |

|---|---|---|---|---|

| -OPh (Phenoxy) | C1 | Activating (Resonance) > Deactivating (Inductive) | Ortho, Para | Activates C2, C4, C6 (C2, C4 occupied) -> Strongly directs to C6 |

| -F (Fluoro) | C2 | Deactivating (Inductive) > Activating (Resonance) | Ortho, Para | Directs to C1 (occupied), C3, C5 |

| -Br (Bromo) | C4 | Deactivating (Inductive) > Activating (Resonance) | Ortho, Para | Directs to C3, C5 |

The regioselectivity guided by the existing substituents allows for the synthesis of various poly-functionalized derivatives through common electrophilic aromatic substitution reactions. masterorganicchemistry.com For instance, nitration using nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) primarily at the C6 position, yielding 4-bromo-2-fluoro-6-nitro-1-phenoxybenzene. Similarly, Friedel-Crafts acylation, for example with acetyl chloride and a Lewis acid catalyst like aluminum chloride, would likely result in the formation of 2-(4-bromo-2-fluoro-1-phenoxy)acetophenone. chemicalbook.com Halogenation, such as bromination with Br2 and a Lewis acid, would also be directed to the available activated positions. libretexts.orgyoutube.com

Further Functionalization and Molecular Diversification

Beyond electrophilic substitution on the substituted benzene ring, the phenoxy, bromo, and fluoro moieties offer additional handles for chemical modification, enabling extensive molecular diversification.

The ether linkage of the phenoxy group is generally stable but can be cleaved under harsh conditions. openstax.org Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can break the C-O bond. masterorganicchemistry.commasterorganicchemistry.com In the case of a diaryl ether, this reaction is challenging. However, if cleavage were to occur, it would likely yield 4-bromo-2-fluorophenol (B1271925) and a phenyl halide, as the sp2-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. libretexts.org Diaryl ethers themselves can be synthesized through methods like the Ullmann condensation or copper-promoted coupling of phenols with arylboronic acids, suggesting that the phenoxy group could be replaced or modified via related cross-coupling strategies. organic-chemistry.orgorganic-chemistry.org

The carbon-halogen bonds provide key opportunities for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. nobelprize.org

Bromine Atom: The C-Br bond is significantly more reactive than the C-F bond in common cross-coupling reactions. The bromine atom at the C4 position is an excellent site for reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). nobelprize.orgnsf.gov These reactions, typically catalyzed by palladium complexes, allow for the introduction of a wide variety of carbon-based or heteroatom-based substituents at the C4 position, effectively replacing the bromine atom. For example, a Suzuki coupling with phenylboronic acid would yield 2-fluoro-4-phenyl-1-phenoxybenzene.

Fluorine Atom: The C-F bond is the strongest carbon-halogen bond and is generally unreactive in standard palladium-catalyzed cross-coupling reactions. mdpi.com However, under specific conditions or with more reactive nickel catalysts, C-F bond activation and functionalization can be achieved. acs.org Nucleophilic aromatic substitution (SNAr) to replace the fluorine is also a possibility, though it typically requires strong electron-withdrawing groups ortho or para to the fluorine, which are not initially present in the molecule. Another potential reaction pathway involves the formation of an organometallic intermediate, such as a Grignard reagent at the bromine position, which could then trigger the elimination of the adjacent fluorine to form a highly reactive benzyne (B1209423) intermediate. stackexchange.com This intermediate could then be trapped by various reagents.

| Reaction Type | Reactive Site | Reagents & Conditions | Potential Product Class |

|---|---|---|---|

| Nitration | Aromatic Ring (C6) | HNO₃, H₂SO₄ | Nitro-substituted diaryl ethers |

| Friedel-Crafts Acylation | Aromatic Ring (C6) | RCOCl, AlCl₃ | Acylated diaryl ethers (ketones) |

| Suzuki Coupling | C-Br Bond (C4) | Ar'B(OH)₂, Pd catalyst, Base | Biaryl-substituted diaryl ethers |

| Buchwald-Hartwig Amination | C-Br Bond (C4) | R₂NH, Pd catalyst, Base | Amino-substituted diaryl ethers |

| Ether Cleavage | Ether Linkage (C1-O) | Strong acid (e.g., HI, HBr), Heat | Substituted phenols |

| Benzyne Formation | C-Br and C-F bonds | Mg, then trapping agent (e.g., furan) | Polycyclic aromatic compounds |

Theoretical Investigations and Computational Analysis

Quantum Chemical Calculations for Electronic Structure and Stability

While specific quantum chemical calculations for 4-bromo-2-fluoro-1-phenoxybenzene are not extensively documented in publicly available literature, theoretical investigations of similar diaryl ether molecules provide a framework for understanding its electronic structure and stability. Density Functional Theory (DFT) is a common method used for such analyses. researchgate.net

For a molecule like this compound, DFT calculations would typically be employed to determine the optimized molecular geometry, electron density distribution, and molecular orbital energies. The presence of electron-withdrawing groups, the bromine and fluorine atoms, and the phenoxy group significantly influences the electronic properties of the benzene (B151609) ring. The fluorine atom, being highly electronegative, and the bromine atom both exert a strong inductive effect, withdrawing electron density from the ring. The phenoxy group can act as a resonance donor, which could partially counteract the inductive withdrawal.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In this compound, the HOMO is likely to be localized on the phenoxy ring, while the LUMO is expected to be distributed over the bromo-fluorinated benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Conformation Analysis and Conformational Landscape Mapping

The two main conformations are often described as "twisted" or "skewed". The planarity of the molecule is generally disfavored due to steric clashes between the ortho-hydrogens of the phenoxy group and the substituents on the other ring. In the case of this compound, the fluorine atom at the 2-position introduces significant steric hindrance, likely forcing the phenoxy group to adopt a non-planar orientation relative to the bromo-fluorinated ring.

Computational methods, such as potential energy surface (PES) scans, can be used to map the conformational landscape. These scans involve systematically rotating the dihedral angles and calculating the energy at each step. The resulting map reveals the low-energy conformations (local minima) and the energy barriers between them (transition states). For this compound, it is expected that the global minimum energy conformation would feature a significant twist angle to alleviate the steric strain caused by the ortho-fluoro substituent.

Prediction of Physicochemical Parameters via Computational Methods

Computational tools are widely used to predict various physicochemical properties of molecules, which are crucial in fields like drug discovery and materials science.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict drug absorption. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For this compound, with its single ether oxygen atom, the predicted TPSA is relatively low.

LogP Estimations for Lipophilicity Prediction

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. A higher LogP value indicates greater lipid solubility. Due to the presence of the large non-polar aromatic rings and the halogen atoms, this compound is expected to be a lipophilic compound with a relatively high LogP value.

Analysis of Rotatable Bonds and Hydrogen Bond Acceptor/Donor Counts

The number of rotatable bonds influences a molecule's conformational flexibility. For this compound, the key rotatable bond is the C-O bond of the ether linkage. This compound has one hydrogen bond acceptor (the ether oxygen) and no hydrogen bond donors. These parameters are important in assessing a molecule's potential for biological interactions.

| Computational Physicochemical Parameters | |

| Parameter | Predicted Value |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| LogP | 4.1 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 0 |

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

The most common method for synthesizing diaryl ethers like this compound is the Ullmann condensation. wikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. mdpi.comnih.gov

Computational studies have been instrumental in elucidating the mechanism of the Ullmann reaction. nih.govmit.edu The catalytic cycle is generally believed to involve the following key steps:

Formation of a copper-phenoxide complex.

Oxidative addition of the aryl halide (in this case, a dihalobenzene) to the copper(I) complex to form a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to form the diaryl ether and regenerate the copper(I) catalyst.

Transition state analysis using computational methods can identify the energy barriers for each step of the reaction. These calculations can help in understanding the factors that influence the reaction rate and selectivity. For the synthesis of this compound, the reactivity of the starting dihalobenzene would be a critical factor. The presence of both bromine and fluorine on the same ring offers different potential reaction sites, and computational studies could predict the selectivity of the phenoxide attack.

Structure-Property Relationship Studies in its Role as a Synthetic Precursor

The utility of this compound as a synthetic precursor is intrinsically linked to the relationship between its molecular structure and its chemical properties. The specific arrangement of its functional groups allows for selective transformations, making it a valuable building block in the synthesis of more complex molecules, including those with applications in agrochemicals and pharmaceuticals.

The reactivity of the substituted benzene ring is a complex interplay of the electronic effects of the bromo, fluoro, and phenoxy groups. Both fluorine and bromine are deactivating groups in electrophilic aromatic substitution reactions due to their strong inductive electron withdrawal. However, they are ortho-, para-directing because of the resonance donation from their lone pairs. The phenoxy group, while inductively withdrawing, is an activating, ortho-, para-directing group due to its stronger resonance electron donation.

The bromine atom at position 4 is a key functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful methods for forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at this position. The presence of the fluorine atom at the 2-position can influence the regioselectivity and reactivity of these transformations.

Influence of Substituents on Synthetic Transformations:

| Substituent | Position | Electronic Effect | Influence on Reactivity as a Precursor |

| Bromine | 4 | Inductively withdrawing, resonance donating (weak) | Provides a reactive site for cross-coupling reactions, enabling the formation of new C-C bonds. It is a good leaving group in nucleophilic aromatic substitution under certain conditions. |

| Fluorine | 2 | Inductively withdrawing (strong), resonance donating (weak) | Modulates the electron density of the aromatic ring, affecting the rates and regioselectivity of reactions. Its high electronegativity can influence the acidity of adjacent protons and the stability of reaction intermediates. |

| Phenoxy | 1 | Inductively withdrawing, resonance donating (strong) | As a strong ortho-, para-director, it influences the position of any further substitution on the ring. The ether linkage itself is generally stable but can be cleaved under harsh conditions. |

Research into the synthesis of diaryl ethers has provided insights into the factors governing their formation and reactivity. Computational studies on base-catalyzed diaryl ether formation have shown that the reaction barriers are correlated with the electron-donating or -withdrawing properties of the substituents on the reacting halobenzenes. nih.gov For a molecule like this compound, the electron-withdrawing nature of the fluoro and bromo groups would influence its reactivity in, for example, nucleophilic aromatic substitution reactions.

In the context of its role as a precursor, the structure of this compound is designed for sequential, controlled modifications. For instance, a synthetic route might first involve a cross-coupling reaction at the bromine position, followed by a reaction targeting another part of the molecule, with the fluorine and phenoxy groups directing or moderating these subsequent steps. The stability of the ether linkage under many reaction conditions allows for the retention of the phenoxy moiety while other transformations are carried out. The principles of substituent effects are crucial in predicting the outcome of such synthetic sequences. lumenlearning.comucalgary.calibretexts.org

Applications As a Synthetic Building Block and Precursor in Chemical Research

Precursor in the Synthesis of Advanced Organic Intermediates

The compound is a foundational element for developing sophisticated organic molecules that are themselves intermediates for high-value final products. Its structure is adeptly suited for creating elaborate molecular architectures.

The true synthetic utility of 4-bromo-2-fluoro-1-phenoxybenzene lies in its capacity to serve as a scaffold for creating highly substituted aromatic systems. The bromine atom at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental tools in modern organic synthesis for forming new carbon-carbon bonds.

By reacting this compound with various boronic acids (Suzuki reaction), organostannanes (Stille reaction), or terminal alkynes (Sonogashira reaction), chemists can precisely attach diverse organic fragments to the brominated position. This regioselective functionalization allows for the systematic construction of complex biaryls, stilbenes, and other poly-substituted systems while preserving the core 2-fluoro-1-phenoxybenzene motif. The fluorine atom and the phenoxy group can further influence the electronic properties and conformation of the final molecule.

As a substituted diphenyl ether itself, this compound is an ideal starting point for synthesizing more elaborate and functionally diverse derivatives of this class. The diphenyl ether structural core is prevalent in numerous biologically active compounds and materials. Starting with this compound, the bromine atom can be transformed into other functional groups or used as a coupling site.

For instance, Buchwald-Hartwig amination can replace the bromine atom with a variety of nitrogen-based nucleophiles, leading to aminodiphenyl ether derivatives. Similarly, cyanation reactions can introduce a nitrile group, a valuable precursor for carboxylic acids, amines, and amides. These transformations enable the creation of a library of unique diphenyl ether derivatives, each with distinct substitution patterns and properties, starting from a single, readily available intermediate.

Role in the Development of Agrochemicals and Insecticidal Compounds

While the diphenyl ether moiety is a feature of certain classes of agrochemicals, and halogenated aromatic compounds often serve as intermediates in pesticide synthesis, specific documentation detailing the use of this compound in this sector is not prominent in publicly available research.

The synthesis of phenoxybenzyl alcohol derivatives, which are key components of pyrethroid insecticides, typically involves the coupling of a phenol (B47542) with a benzyl (B1604629) halide. Although this compound contains the necessary phenoxy group, its specific application as a direct precursor for commercially significant phenoxybenzyl alcohol-based agrochemicals is not established in the available scientific literature.

Utility in Pharmaceutical and Medicinal Chemistry Research as a Building Block

The most well-documented application of this compound is in the field of medicinal chemistry, where it serves as a crucial starting material for the synthesis of potential new drug candidates. Its structure is incorporated as a core fragment in molecules designed to interact with specific biological targets.

Research and patent literature demonstrate that this compound is a key intermediate in the development of targeted therapies for a range of diseases. It provides a rigid and well-defined scaffold, the 2-fluoro-4-bromophenoxy group, which is integrated into the final active pharmaceutical ingredient.

A notable application is its use as an intermediate in the synthesis of substituted nicotinamide (B372718) inhibitors of Bruton's tyrosine kinase (BTK). These inhibitors are under investigation for the treatment of cancer, inflammation, and autoimmune diseases. In this context, the compound serves as a foundational piece onto which other heterocyclic and functional components are added to create the final, complex inhibitor molecule.

Furthermore, the compound has been explicitly listed as a key intermediate in the creation of novel estrogen receptor (ER) modulators. These molecules are designed to treat or prevent diseases that are sensitive to or dependent on the estrogen receptor, such as certain types of cancer. The use of this compound highlights its value in generating pharmacophores where the specific arrangement of the fluoro and phenoxy groups is critical for biological activity.

The following table summarizes the documented roles of this compound as a pharmaceutical intermediate.

| Intermediate Designation | Target Molecule Class | Therapeutic Target | Indication | Source |

| Intermediate 3 | Substituted Nicotinamides | Bruton's tyrosine kinase (BTK) | Cancer, Inflammation, Autoimmune Disease | US Patent 9,951,056 B2 |

| Intermediate 67 | Estrogen Receptor Modulators | Estrogen Receptor (ER) | Estrogen-sensitive Diseases (e.g., Cancer) | EP Patent 2,735,562 A1 |

Synthesis of Specific Active Pharmaceutical Ingredients (APIs) Analogs (e.g., 7-fluoroindazole derivatives)

There is currently no publicly available scientific literature that describes a synthetic route to 7-fluoroindazole derivatives utilizing this compound as a starting material or intermediate. While the bromo and fluoro substituents on the phenoxybenzene ring could theoretically serve as reaction handles for constructing the indazole core, specific methodologies or research findings to support this are not found in the reviewed literature. The synthesis of fluorinated indazoles is an area of interest in medicinal chemistry, but researchers appear to be exploring other precursors and synthetic strategies.

Potential in Materials Science Research

The application of this compound in materials science also appears to be an underexplored area of research.

Precursors for Functional Polymers and Co-polymers

No studies were identified that detail the use of this compound as a monomer or precursor for the synthesis of functional polymers or co-polymers. The presence of the bromo group could potentially allow for its incorporation into polymer chains through cross-coupling reactions, but specific examples or detailed research findings are not available.

Intermediates for Liquid Crystals and Organic Light-Emitting Diode (OLED) Emitters

Similarly, there is a lack of published research demonstrating the use of this compound as an intermediate in the synthesis of liquid crystals or OLED emitters. While fluorinated and brominated aromatic compounds are often used as building blocks for these materials due to their influence on electronic properties and molecular ordering, the specific contribution and synthetic utility of this compound in these fields have not been reported.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 4-bromo-2-fluoro-1-phenoxybenzene and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, energy efficiency, and waste reduction. su.se Traditional synthesis routes, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper catalysts. Current research is therefore focused on developing more sustainable alternatives.

One promising approach is the use of metal-free cascade reactions. Researchers have developed methods for the synthesis of diaryl ethers using diaryliodonium salts, which are considered to have low toxicity and are prepared from common starting materials. su.se This method is energy-efficient, robust, and minimizes waste, aligning with several key principles of green chemistry. su.se Another avenue of research involves copper-catalyzed O-arylation of phenols with diazonium salts at room temperature. rsc.org This protocol offers mild reaction conditions, operational simplicity, and a high tolerance for various functional groups, making it a more sustainable alternative to traditional cross-coupling reactions that often require expensive metal catalysts and air-sensitive phosphine (B1218219) ligands. rsc.org

Solvent-free reaction conditions, often assisted by microwave irradiation, also represent a significant trend in the green synthesis of diaryl ethers. organic-chemistry.org These methods can dramatically reduce reaction times and eliminate the need for potentially harmful organic solvents. ajgreenchem.com

Key Green Chemistry Principles Applied to Diaryl Ether Synthesis:

| Principle | Application in Synthesis | Potential Benefit for this compound |

| Waste Prevention | Metal-free cascade reactions with high atom economy. su.se | Reduced formation of toxic by-products. |

| Safer Solvents & Auxiliaries | Solvent-free synthesis or use of greener solvents like water or ionic liquids. ajgreenchem.com | Minimized environmental impact and improved safety. |

| Energy Efficiency | Microwave-assisted synthesis and reactions at ambient temperatures. rsc.orgorganic-chemistry.org | Lower energy consumption and reduced costs. |

| Catalysis | Use of highly efficient and recyclable catalysts (e.g., copper-based systems). rsc.org | Increased reaction efficiency and reduced catalyst waste. |

Development of Novel Catalytic Systems for Efficient Derivatization

The derivatization of this compound is crucial for creating new molecules with tailored properties. The development of novel catalytic systems is at the forefront of this effort, aiming to achieve higher efficiency, selectivity, and broader substrate scope. The bromine atom on the benzene (B151609) ring is a key site for cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Future research will likely focus on enhancing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. Innovations in ligand design for palladium catalysts are expected to improve the scope and efficiency of these reactions, particularly for challenging substrates. organic-chemistry.org

Furthermore, the development of responsive catalytic systems, which can be controlled by external stimuli like light or redox agents, is an emerging trend. nih.gov Such systems could allow for precise control over the derivatization process, enabling the synthesis of complex molecules with high selectivity. The adoption of innovative and environmentally friendly enzyme-catalyzed conversion systems also presents a new avenue for the development of structured phospholipids (B1166683) and other complex derivatives. nih.gov

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their application. Advanced spectroscopic and characterization techniques are indispensable for elucidating molecular structures, monitoring reactions, and analyzing material properties.

High-resolution mass spectrometry (MS), particularly techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), will be crucial for the untargeted analysis of complex reaction mixtures and the identification of by-products. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, will continue to be the workhorse for detailed structural elucidation. nih.govnih.gov The coupling of separation techniques like hydrophilic interaction chromatography (HILIC) with NMR and MS allows for the unambiguous identification of even highly polar analytes. nih.gov

Other techniques expected to play a significant role include:

Fourier Transform Infrared (FT-IR) Spectroscopy: For identifying functional groups and studying intermolecular interactions. researchgate.net

X-ray Diffraction (XRD): For determining the crystal structure of solid derivatives. researchgate.net

Ultrafast Spectroscopy: To observe molecular dynamics on extremely short timescales, providing insights into reaction mechanisms. spectroscopyonline.com

Spectroscopic Ellipsometry: For the characterization of thin films and nanostructures derived from this compound. aip.org

Integration of Machine Learning and Artificial Intelligence for Computational Design and Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design and discovery of new molecules based on the this compound scaffold. These computational tools can significantly accelerate the research and development process by predicting molecular properties, optimizing reaction conditions, and generating novel chemical structures.

Potential Applications of AI/ML in this compound Research:

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Algorithms predict biological activity, toxicity, and material properties. nih.gov | Accelerates the identification of high-potential derivatives. |

| De Novo Drug Design | Generative models propose novel molecules with desired therapeutic effects. nih.govnih.gov | Expands the chemical space for drug discovery. |

| Reaction Pathway Prediction | AI tools suggest optimal synthetic routes and reaction conditions. chemeurope.com | Improves synthesis efficiency and reduces experimental work. |

| Spectra Analysis | ML algorithms interpret complex spectroscopic data for structural elucidation. spectroscopyonline.com | Enhances the accuracy and speed of characterization. |

Exploration of New Applications in Specialized Chemical Fields Beyond Current Uses

The unique combination of functional groups in this compound makes it a promising building block for a wide range of specialized applications. While currently utilized primarily as a research intermediate, future research is expected to unlock its potential in several advanced fields.

In medicinal chemistry , the phenoxybenzene scaffold is a common feature in many biologically active compounds. The presence of bromine and fluorine atoms can enhance metabolic stability and binding affinity to biological targets. Future derivatization of this compound could lead to the development of new therapeutic agents, particularly in areas where this scaffold is prevalent.

In materials science , the incorporation of halogen atoms can impart desirable properties such as flame retardancy and thermal stability. Derivatives of this compound could find use in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to functionalize the molecule at the bromine position allows for the tuning of its electronic and physical properties.

In agrochemicals , diaryl ether herbicides are a well-established class of compounds. Research into new derivatives of this compound could lead to the discovery of novel herbicides or fungicides with improved efficacy and environmental profiles.

Finally, in the field of nanomaterials , this compound could serve as a precursor for the synthesis of functionalized nanoparticles with specific surface properties for applications in catalysis or electronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.